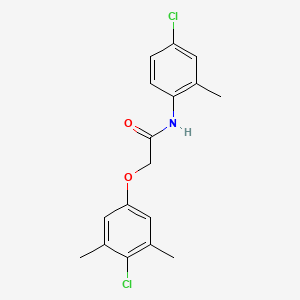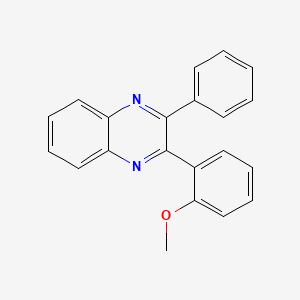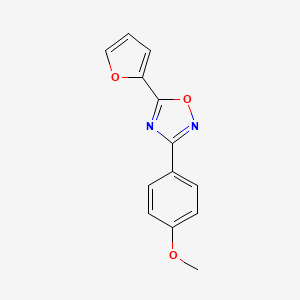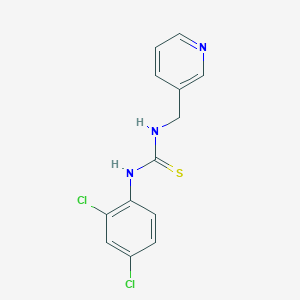
N-(2,4-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea
説明
N-(2,4-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea, commonly known as DPTU, is a thiourea derivative that has been extensively studied for its potential applications in various fields of science. DPTU is a white crystalline solid with a molecular weight of 296.18 g/mol. This compound has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
科学的研究の応用
DPTU has been extensively studied for its potential applications in various fields of science. In the field of medicine, DPTU has been found to exhibit potent antifungal and antibacterial activities against a wide range of pathogens. In addition, DPTU has been found to have anticancer properties, making it a potential candidate for cancer treatment.
作用機序
The exact mechanism of action of DPTU is not fully understood. However, it has been suggested that DPTU exerts its biological activities through the inhibition of various enzymes and proteins. For example, DPTU has been found to inhibit the activity of chitin synthase, an enzyme that is essential for the growth and survival of fungi. In addition, DPTU has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
DPTU has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that DPTU can inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. In addition, DPTU has been found to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
DPTU has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, DPTU has been found to exhibit potent biological activities, making it a valuable tool for studying various biological processes. However, DPTU also has some limitations. For example, the exact mechanism of action of DPTU is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of DPTU. One potential direction is to further investigate the mechanism of action of DPTU, in order to better understand its biological activities. In addition, DPTU could be further studied for its potential applications in cancer treatment, as well as its potential as a new class of antifungal and antibacterial agents. Finally, the synthesis of DPTU could be optimized to improve its yield and purity, making it more readily available for research purposes.
合成法
DPTU can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with 3-pyridinemethanol, followed by the reaction with thiourea. The final product is purified through recrystallization from ethanol to obtain pure DPTU.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(pyridin-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-10-3-4-12(11(15)6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQWRDCZAJXRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975114 | |
| Record name | N-(2,4-Dichlorophenyl)-N'-[(pyridin-3-yl)methyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5971-61-9 | |
| Record name | N-(2,4-Dichlorophenyl)-N'-[(pyridin-3-yl)methyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5817410.png)
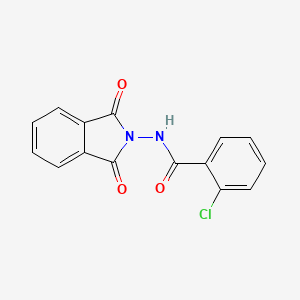
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5817421.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5817434.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817451.png)
![1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone](/img/structure/B5817458.png)
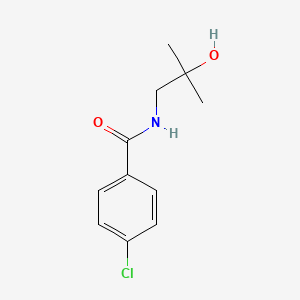
![3-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5817472.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)

